molecular formula C23H47NO B3018417 Tricosan-12-one oxime CAS No. 200876-46-6

Tricosan-12-one oxime

Cat. No.: B3018417
CAS No.: 200876-46-6
M. Wt: 353.635
InChI Key: RZFMDNXBQJACKD-UHFFFAOYSA-N
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Description

Tricosan-12-one oxime: is an organic compound with the molecular formula C23H47NO It is a derivative of tricosan-12-one, where the ketone group is converted to an oxime group

Scientific Research Applications

Chemistry: Tricosan-12-one oxime is used as an intermediate in the synthesis of other organic compounds

Biology and Medicine: Oxime compounds, including this compound, have been studied for their potential biological activities. They are investigated for their roles as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science.

Future Directions

Oximes, including Tricosan-12-one oxime, have been used in diverse methodologies and synthetic applications . Future directions in these areas could involve exploring new reactivity modes and applications of oximes, as well as addressing the challenges of using oximes for diverse applications .

Mechanism of Action

Target of Action

Tricosan-12-one oxime, like other oximes, primarily targets the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system .

Mode of Action

The oxime mechanism of action involves the reactivation of the phosphorylated AChE by displacing the phosphoryl moiety from the enzyme . This displacement is facilitated by the strong nucleophilic properties of oximes . This compound, in particular, is expected to interact with its targets in a similar manner.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By reactivating AChE, this compound helps restore the normal function of this pathway, which is often disrupted by organophosphorus compounds .

Pharmacokinetics

Like other oximes, it is expected to have a relatively short half-life and may require repeated administration to maintain therapeutic levels .

Result of Action

The primary result of this compound’s action is the reactivation of AChE, leading to the restoration of normal nerve function . This can help alleviate symptoms caused by organophosphorus poisoning, such as muscle weakness, breathing difficulties, and seizures .

Action Environment

The action of this compound, like other oximes, can be influenced by various environmental factors. For instance, the presence of other substances, pH levels, and temperature can affect the stability and efficacy of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: Tricosan-12-one oxime can be synthesized through the reaction of tricosan-12-one with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an ethanol-water mixture under reflux conditions. The general reaction is as follows:

Tricosan-12-one+Hydroxylamine HydrochlorideTricosan-12-one oxime+Water+Sodium Chloride\text{Tricosan-12-one} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{Water} + \text{Sodium Chloride} Tricosan-12-one+Hydroxylamine Hydrochloride→Tricosan-12-one oxime+Water+Sodium Chloride

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The crude product is often purified through recrystallization using a suitable solvent mixture, such as ethanol and water.

Chemical Reactions Analysis

Types of Reactions: Tricosan-12-one oxime undergoes various chemical reactions, including:

    Reduction: this compound can be reduced to tricosan-12-amine using reducing agents such as sodium in ethanol.

    Substitution: The oxime group can participate in substitution reactions, forming different derivatives depending on the reagents used.

Common Reagents and Conditions:

    Reduction: Sodium in ethanol under reflux conditions.

    Substitution: Various nucleophiles can be used under appropriate conditions to substitute the oxime group.

Major Products:

    Reduction: Tricosan-12-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    Tricosan-12-one: The parent compound of tricosan-12-one oxime.

    Tricosan-12-amine: A reduction product of this compound.

    Other Oximes: Compounds such as acetone oxime and butanone oxime share the oxime functional group.

Uniqueness: this compound is unique due to its long carbon chain, which imparts specific physical and chemical properties. This makes it distinct from other oximes with shorter carbon chains, providing unique applications in various fields.

Properties

IUPAC Name

N-tricosan-12-ylidenehydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H47NO/c1-3-5-7-9-11-13-15-17-19-21-23(24-25)22-20-18-16-14-12-10-8-6-4-2/h25H,3-22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFMDNXBQJACKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=NO)CCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H47NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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